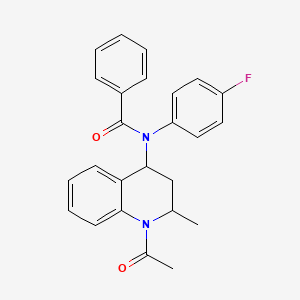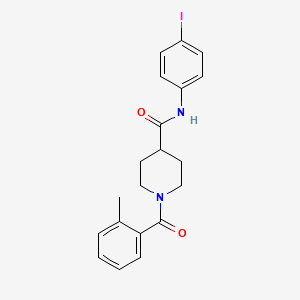![molecular formula C20H15ClN2O5S B5102766 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, also known as CP-690,550, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of Janus kinase inhibitors, which are known to inhibit the activity of Janus kinases, a family of enzymes that play a crucial role in immune cell signaling.
Mecanismo De Acción
The mechanism of action of 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid involves the inhibition of Janus kinases, which are involved in the signaling pathways of immune cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. The compound has shown to be selective for Janus kinase 3 (JAK3), which is involved in the signaling pathway of T cells.
Biochemical and Physiological Effects:
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid has been shown to have significant biochemical and physiological effects in various autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in the symptoms of autoimmune diseases. The compound has also been shown to have immunomodulatory effects, which can help regulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid in lab experiments is its specificity for JAK3. This specificity makes it an ideal compound for studying the signaling pathways of T cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid. One of the main directions is the development of more selective and potent Janus kinase inhibitors. Researchers are also investigating the potential use of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Furthermore, the use of this compound in combination with other drugs is being studied to determine its effectiveness in treating autoimmune diseases. Finally, researchers are investigating the potential use of this compound in cancer treatment, as it has shown to have anti-tumor effects in some studies.
Conclusion:
In conclusion, 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is a promising compound that has shown potential in scientific research applications. Its specificity for JAK3 makes it an ideal compound for studying the signaling pathways of T cells. However, its potential toxicity limits its use in certain experiments. The future directions for research on this compound are focused on the development of more selective and potent Janus kinase inhibitors, as well as investigating its potential use in other autoimmune diseases and cancer treatment.
Métodos De Síntesis
The synthesis of 3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been well-documented in scientific literature, and it involves the use of different techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of immune cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c21-15-7-9-16(10-8-15)23-29(27,28)18-6-2-3-13(12-18)19(24)22-17-5-1-4-14(11-17)20(25)26/h1-12,23H,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOZJVKLLQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)


![1-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102722.png)
amine oxalate](/img/structure/B5102743.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102756.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5102764.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5102772.png)

